molecular formula C18H21NO B1629010 1-Benzyl-4-phenyl-3-pyrrolidinemethanol CAS No. 221141-87-3

1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Cat. No. B1629010
CAS RN: 221141-87-3
M. Wt: 267.4 g/mol
InChI Key: ZHDSKQDEYFYQBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a chemical compound . It is used as a precursor in the synthesis of proline-derived homochiral amine oxides and is a starting material for enantiomerically pure 3-hydroxypiperidine .


Synthesis Analysis

The synthesis of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol involves a one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles via Huisgen 1,3-dipolar cycloaddition reaction between terminal alkynes, benzyl/allyl/alkyl halides, and NaN3 in water at room temperature using silica-supported copper (I) oxide .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol has been analyzed using single crystal X-ray analysis . The compound crystallizes in the monoclinic space group P21 .


Physical And Chemical Properties Analysis

1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a colorless to pale yellow liquid . More detailed physical and chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on ChemicalBook .

Scientific Research Applications

Synthesis and Catalysis

1-Benzyl-4-phenyl-3-pyrrolidinemethanol and its derivatives are utilized in synthetic organic chemistry, particularly in enantioselective alkylation reactions. Gonsalves et al. (2003) demonstrated the use of pyrrolidine-based amino alcohols derived from tartaric acid in the enantioselective alkylation of benzaldehyde, achieving high enantiomeric excesses. This study emphasizes the impact of the N-substituent on the ligand and the reaction temperature on product distribution and enantiomeric excess, showcasing the compound's role in fine-tuning reaction outcomes (Gonsalves et al., 2003).

Materials Science

In materials science, derivatives of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol have been explored for their photoluminescent properties and potential in creating new materials. Weng et al. (2018) synthesized derivatives of 1-benzyl-4-(4-triphenylvinyl phenyl) pyridinium bromide, demonstrating their mechanofluorochromism and aggregation-induced emission characteristics. These materials exhibit significant shifts in photoluminescent spectra upon mechanical stimuli, highlighting their potential in sensing applications (Weng et al., 2018).

Molecular Engineering

The compound's derivatives also play a role in molecular engineering, particularly in creating coordination polymers with unique properties. Oh et al. (2005) reported on coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), where the structure formed depends on the choice of ligand and stoichiometry. This research opens avenues for designing materials with tailored properties for specific applications (Oh et al., 2005).

Safety and Hazards

The safety and hazards of 1-Benzyl-4-phenyl-3-pyrrolidinemethanol are not explicitly mentioned in the search results. For detailed safety data sheet, please refer to the relevant resources .

properties

IUPAC Name

(1-benzyl-4-phenylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDSKQDEYFYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619988
Record name (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

221141-87-3
Record name (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.61 g (8.8 mmol) of 1-phenylmethyl-3-(SR)-carbomethoxy-4-(SR)-phenylpyrrolidine (from Example 1, Step A) in 100 mL of THF at -78 ° C. was treated with 9.2 mL of 1.5 M diisobutyl-aluminum hydride solution in toluene. The reaction was warmed to 0 ° C. and stirred for 1 h. The reaction was quenched with 50 mL of sat'd sodium potassium tartrate solution, diluted with 100 mL of ether and stirred at rt for 20 h. The layers were separated and the organic layer was washed with 75 mL of H2O, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 100 g of silica gel using 1:1 v/v, then 3:2 v/v EtOAc/hexanes as the eluant afforded 1.99 g (84%) of the title compound as a solid. 1H NMR (500 MHz, CDCl3): δ2.56-2.63 (m, 1H), 2.80 (dd, J=4.3, 9.4, 1H), 2.91-2.98 (m, 2H), 3.05 (dd, J=6.9, 9.6, 1H), 3.27 (dd, J=5.0, 10.7, 1H), 3.44 (dd, J=5.5, 10.8, 1H), 3.62 (q, J=9.0, 1H), 3.76 (ABq, J=24.2, 2H), 7.22-7.40 (10H). Mass Spectrum (NH3 -CI): m/z 268 (M+1).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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